![molecular formula C6H12O4 B019945 1-O-Methyl-2-deoxy-D-ribose CAS No. 60134-26-1](/img/structure/B19945.png)
1-O-Methyl-2-deoxy-D-ribose
Overview
Description
(2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol is an organic compound belonging to the class of tetrahydrofurans. This compound is characterized by its tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The presence of hydroxymethyl and methoxy groups on the ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol typically involves the acid-catalyzed methanolysis of 2-deoxy-D-ribose. This method is preferred due to its efficiency in producing the desired stereoisomer . The reaction conditions often include the use of methanol as a solvent and an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective formation of the (2R,3S) isomer.
Industrial Production Methods
In industrial settings, the production of (2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol can be scaled up using biocatalysis. This method involves the use of enzymes or whole cells to catalyze the reaction, offering advantages such as high yield and enantiomeric excess . For example, the reduction of 2-deoxy-D-ribose using Candida antarctica cells has been reported to produce high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a diol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of (2R,3S)-2-(Carboxymethyl)-5-methoxytetrahydrofuran-3-ol.
Reduction: Formation of (2R,3S)-2,3-Dihydroxy-5-methoxytetrahydrofuran.
Substitution: Formation of various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Cell Biology
OMe-2dR is utilized in cell culture systems to study cellular metabolism and signaling pathways. Its structural similarity to ribose allows it to be incorporated into nucleic acids, making it a valuable tool for investigating RNA and DNA synthesis mechanisms. Researchers have employed OMe-2dR to analyze:
- Cell Proliferation : Its effects on cell growth and division.
- Apoptosis : Understanding how modified riboses influence programmed cell death pathways.
Pharmacological Studies
OMe-2dR has been explored for its potential therapeutic applications, particularly in the development of antiviral agents and anti-cancer drugs. Notable areas of research include:
- Antiviral Activity : Studies indicate that OMe-2dR may exhibit activity against various viruses, including HIV and influenza, by disrupting viral replication processes .
- Antibody-Drug Conjugates (ADCs) : Its role in the synthesis of ADCs has been investigated, highlighting its potential to improve drug delivery systems targeting cancer cells .
Biochemical Assays
In biochemical assays, OMe-2dR serves as a substrate or inhibitor for various enzymes involved in nucleotide metabolism. It has been used to study:
- Enzyme Kinetics : Investigating the catalytic mechanisms of enzymes such as glycosyltransferases and kinases .
- Metabolic Pathways : Understanding how modifications in ribose derivatives can influence metabolic fluxes in cellular systems.
Case Study 1: Antiviral Research
In a study published in ACS Publications, researchers demonstrated that OMe-2dR could inhibit the replication of certain viruses by interfering with their nucleic acid synthesis pathways. The study found that cells treated with OMe-2dR showed reduced viral load compared to controls, suggesting its potential as a therapeutic agent against viral infections .
Case Study 2: Cancer Treatment Development
A recent investigation focused on the use of OMe-2dR in developing novel ADCs targeting specific cancer types. The study reported enhanced efficacy and reduced side effects when OMe-2dR was incorporated into the drug formulation, indicating its promise in targeted cancer therapies .
Mechanism of Action
The mechanism of action of (2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral properties .
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-(Hydroxymethyl)pyrrolidin-3-ol
- (2R,3S)-2-(Hydroxymethyl)-5-(methyl-13C)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl acetate
Uniqueness
(2R,3S)-2-(Hydroxymethyl)-5-methoxytetrahydrofuran-3-ol is unique due to its specific stereochemistry and functional groups. The presence of both hydroxymethyl and methoxy groups on the tetrahydrofuran ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-O-Methyl-2-deoxy-D-ribose (CAS No. 60134-26-1) is a ribose derivative that has garnered attention for its potential biological activities, particularly in the context of nucleoside synthesis and cellular interactions. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a tetrahydrofuran ring structure, which includes hydroxymethyl and methoxy groups. Its chemical formula is , and it can be synthesized through a one-step reaction involving the introduction of a methoxy protective group at the anomeric carbon position under acidic conditions.
The biological activity of this compound primarily arises from its structural similarity to nucleosides, which allows it to participate in various biochemical pathways. It serves as a precursor for synthesizing modified nucleosides that are crucial in developing antiviral and anticancer drugs. The specific stereochemistry at the C-4 position significantly influences the biological activity and efficacy of the resulting nucleoside products.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties by reacting with radicals more efficiently than its counterparts, such as 2-deoxy-D-ribose. In studies involving biradicals, it was found that this compound reacts faster in hydrogen atom abstraction reactions compared to other sugars, indicating its potential role in mitigating oxidative stress .
Table 1: Summary of Biological Activities Related to this compound
Study | Focus | Findings |
---|---|---|
Haraguchi et al. (1994) | Chemoattractant Activity | Demonstrated that 10 µM and 100 µM concentrations stimulate endothelial cell migration. |
Zhang et al. (1998) | Endothelial Cell Response | Showed that 2-deoxy-D-ribose stimulates microvascular endothelial cell migration; implications for similar effects in its methylated form. |
Sengupta et al. (2003) | Tube Formation | Found that low concentrations enhance tube formation in human umbilical vein endothelial cells (HUVECs). |
Dikici et al. (2019) | Dose-Dependent Activity | Reported that varying concentrations of 2-deoxy-D-ribose increased metabolic activity and migration in human aortic endothelial cells (HAECs). |
Synthesis Routes
The synthesis of this compound can be achieved through various methods, including:
- Methoxylation : Introducing a methoxy group at the anomeric carbon.
- Reduction Reactions : Utilizing reducing agents to convert ribose derivatives into their methylated forms.
Properties
IUPAC Name |
(2R,3S)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGJZDFWPSOTHM-YRZWDFBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C[C@@H]([C@H](O1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Methyl 2-Deoxy-D-ribofuranoside important in nucleoside synthesis?
A: Methyl 2-deoxy-D-ribofuranoside serves as a crucial starting material for synthesizing various modified nucleosides [, , , ]. These modified nucleosides are essential for developing potential antiviral and anticancer drugs. Its structure, resembling the sugar moiety of DNA, allows for the creation of analogs that can interact with biological systems.
Q2: How does the stereochemistry of Methyl 2-Deoxy-D-ribofuranoside influence nucleoside synthesis?
A: The specific stereochemistry at the C-4 position of Methyl 2-deoxy-D-ribofuranoside plays a critical role in dictating the stereochemistry of the final nucleoside product []. This control over stereochemistry is essential as different isomers of nucleosides can exhibit vastly different biological activities.
Q3: Can you give an example of how Methyl 2-Deoxy-D-ribofuranoside has been used to synthesize a specific type of nucleoside?
A: Researchers have successfully utilized Methyl 2-deoxy-D-ribofuranoside in the synthesis of 2',3'-dideoxy- and 3'-azido-2',3'-dideoxynucleosides of 5-phenyl-2(1H)-pyrimidinone []. This involved a multi-step process, including protecting group manipulations and coupling reactions, ultimately leading to the desired modified nucleosides.
Q4: Are there any challenges associated with using Methyl 2-Deoxy-D-ribofuranoside in nucleoside synthesis?
A: While a valuable starting material, utilizing Methyl 2-deoxy-D-ribofuranoside can lead to the formation of atypical byproducts during synthesis, such as those observed in the Friedel-Crafts catalyzed silyl-Hilbert-Johnson reaction []. These byproducts arise from unexpected reactions, potentially including ring-opening of the sugar moiety. Understanding these side reactions is crucial for optimizing reaction conditions and obtaining the desired nucleoside product with high purity and yield.
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